Methyl 6'-amino-1-(carbamoylmethyl)-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate
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Overview
Description
Methyl 6’-amino-1-(carbamoylmethyl)-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include an amino group, a cyano group, and a carbamoylmethyl group. The presence of these groups imparts significant chemical reactivity and potential for diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6’-amino-1-(carbamoylmethyl)-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multicomponent reactions (MCRs). One common approach is the reaction of substituted 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one with isatin and L-proline under ambient temperature conditions . This method allows for the efficient construction of the spirocyclic framework.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as silica-supported ionic liquids have been employed to facilitate these reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 6’-amino-1-(carbamoylmethyl)-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
Methyl 6’-amino-1-(carbamoylmethyl)-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate has a wide range of applications in scientific research:
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 6’-amino-1-(carbamoylmethyl)-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Similar in structure but lacks the cyano and carbamoylmethyl groups.
Spirooxindole: Contains an oxindole moiety instead of the indole-pyran structure.
2-amino-4H-pyran-3-carbonitrile: Shares the cyano and amino groups but has a different core structure.
Uniqueness
Methyl 6’-amino-1-(carbamoylmethyl)-5’-cyano-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C18H16N4O5 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
methyl 6'-amino-1-(2-amino-2-oxoethyl)-5'-cyano-2'-methyl-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C18H16N4O5/c1-9-14(16(24)26-2)18(11(7-19)15(21)27-9)10-5-3-4-6-12(10)22(17(18)25)8-13(20)23/h3-6H,8,21H2,1-2H3,(H2,20,23) |
InChI Key |
XEDQTLKEYNDKJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(C3=CC=CC=C3N(C2=O)CC(=O)N)C(=C(O1)N)C#N)C(=O)OC |
Origin of Product |
United States |
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